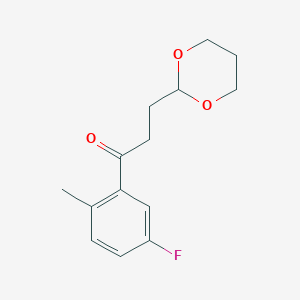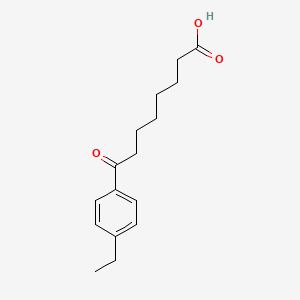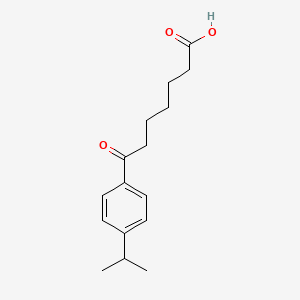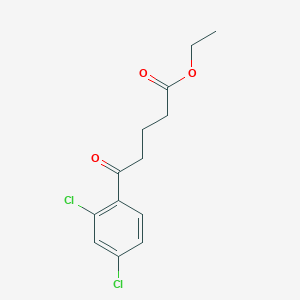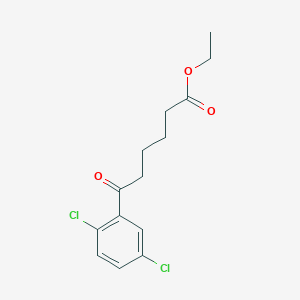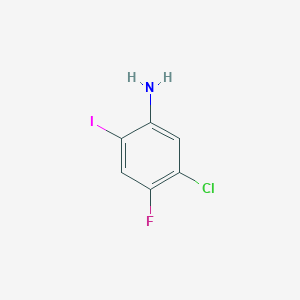
5-Chloro-4-fluoro-2-iodoaniline
Overview
Description
5-Chloro-4-fluoro-2-iodoaniline is a chemical compound with the CAS Number: 852569-38-1 . It has a molecular weight of 271.46 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 5-Chloro-4-fluoro-2-iodoaniline is1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
5-Chloro-4-fluoro-2-iodoaniline is a solid compound . It has a molecular weight of 271.46 .Scientific Research Applications
Organic Synthesis Intermediates
5-Chloro-4-fluoro-2-iodoaniline: is primarily used as an intermediate in organic synthesis . Its halogenated structure makes it a versatile building block for constructing more complex molecules. The presence of chlorine, fluorine, and iodine allows for various substitution reactions, which are fundamental in creating a wide range of organic compounds.
Nonlinear Optical (NLO) Materials
The compound has potential applications in the development of NLO materials due to its structural properties . NLO materials are crucial for photonics, optical processing, and optical computing. The halogen atoms in the compound can influence the hyperpolarizability, which is a key factor in the NLO response of organic molecules.
Spectroscopic Studies
5-Chloro-4-fluoro-2-iodoaniline: can be used in spectroscopic studies to understand the electronic and vibrational transitions in halogenated anilines . These studies are essential for identifying the functional groups and understanding the molecular structure, which is vital for designing drugs and materials with specific properties.
Pharmaceutical Research
In pharmaceutical research, halogenated anilines serve as precursors for the synthesis of active pharmaceutical ingredients (APIs) . The introduction of halogens into aniline rings can lead to compounds with enhanced biological activity, making them valuable for drug development.
Material Science
The compound’s unique halogen composition can be exploited in material science for creating advanced materials with specific properties . For instance, its derivatives could be used to develop new polymers or coatings with improved chemical resistance or thermal stability.
Agricultural Chemicals
Halogenated anilines, like 5-Chloro-4-fluoro-2-iodoaniline , are often used in the synthesis of pesticides and herbicides . The halogen atoms can provide the necessary reactivity and stability required for effective agricultural chemicals.
Safety and Hazards
5-Chloro-4-fluoro-2-iodoaniline is classified as harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, causes skin irritation, causes serious eye irritation, and toxic if swallowed . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .
Mechanism of Action
Target of Action
It is known that anilines, the class of compounds to which 5-chloro-4-fluoro-2-iodoaniline belongs, often interact with various enzymes and receptors in the body .
Mode of Action
Anilines typically interact with their targets through nucleophilic substitution reactions . The presence of halogens (chlorine, fluorine, and iodine) in the compound could potentially enhance its reactivity.
Biochemical Pathways
Halogenated indole derivatives, which are structurally similar to anilines, have been shown to inhibit biofilm formation in certain bacteria .
Result of Action
It is known that anilines and their derivatives can have various biological effects, depending on their specific chemical structure and the nature of their interaction with biological targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Chloro-4-fluoro-2-iodoaniline . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
properties
IUPAC Name |
5-chloro-4-fluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFIN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKFGFUTNPBWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294013 | |
| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-fluoro-2-iodoaniline | |
CAS RN |
852569-38-1 | |
| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=852569-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-fluoro-2-iodobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


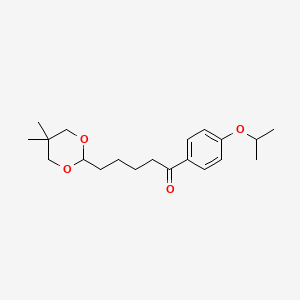


![1-[3,5-Bis(trifluoromethyl)phenyl]-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one](/img/structure/B1326197.png)
